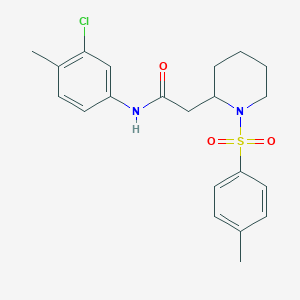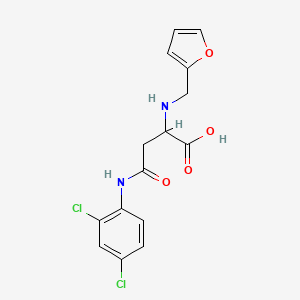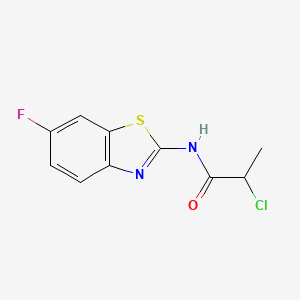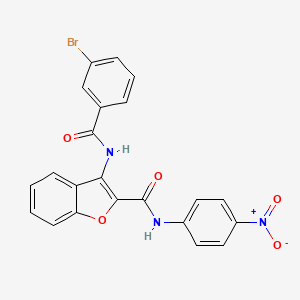![molecular formula C26H45NO6 B2926729 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B2926729.png)
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycodeoxycholic Acid (hydrate) is a bile acid glycine conjugate.
A bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and choleretic.
作用機序
Target of Action
Glycodeoxycholic acid monohydrate is a bile acid derived from deoxycholic acid and glycine . It primarily targets the 7-alpha-hydroxysteroid dehydrogenase , bile salt export pump , solute carrier organic anion transporter family member 1A2 , ileal sodium/bile acid cotransporter , and sodium/bile acid cotransporter . These targets play crucial roles in the absorption and transportation of bile acids.
Mode of Action
Glycodeoxycholic acid monohydrate acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with its targets, facilitating the absorption and transportation of bile acids, which are essential for the digestion and absorption of dietary fats.
Biochemical Pathways
The primary biochemical pathway affected by glycodeoxycholic acid monohydrate is the bile acid biosynthesis pathway . This compound, being a bile acid, plays a vital role in the emulsification and absorption of dietary fats. It is formed in the liver by the conjugation of deoxycholate with glycine .
Pharmacokinetics
It is known that this compound acts as a detergent to solubilize fats for absorption and is itself absorbed
Result of Action
The primary result of the action of glycodeoxycholic acid monohydrate is the facilitation of fat absorption. By acting as a detergent, it solubilizes fats, aiding in their absorption in the digestive tract . Additionally, it has been reported to induce apoptosis in hepatocytes and may induce DNA cleavage .
生化学分析
Biochemical Properties
Glycodeoxycholic acid monohydrate interacts with several enzymes, proteins, and other biomolecules. It induces a reversible, concentration-dependent reduction in myogenic tone in rats and decreases the expression of the gene encoding the cytochrome P450 (CYP) isoform 7A1 (CYP7A1) in rabbits .
Cellular Effects
Glycodeoxycholic acid monohydrate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to promote the proliferation and migration of colorectal cancer cell lines .
Molecular Mechanism
At the molecular level, Glycodeoxycholic acid monohydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s known to be a potent FXR ligand, which might exert its action through FXR activation leading to bile acid synthesis regulation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Glycodeoxycholic acid monohydrate shows changes in its effects. It has been observed that Glycodeoxycholic acid monohydrate levels are elevated in non-surviving patients with acetaminophen-induced acute liver failure (AALF) compared with survivors . This indicates its potential long-term effects on cellular function.
Metabolic Pathways
Glycodeoxycholic acid monohydrate is involved in several metabolic pathways. It plays a vital role in lipid-, glucose-, and energy metabolism by activating Takeda G protein-coupled receptor 5 (TGR5) and Farnesoid X receptor (FXR), the latter promoting the production of the endocrine-acting fibroblast growth factor 19 (FGF19) .
特性
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5.H2O/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3;/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);1H2/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOTUJUSJVIXDW-YEUHZSMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2926646.png)
![3,4,5-trimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2926647.png)
![(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2926648.png)
![(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2926649.png)

![N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2926653.png)
![7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2926655.png)
![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2926656.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2926659.png)

![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
